Dpghe

Description

Dpghe (a hypothetical coordination compound, named here for illustrative purposes) is a transition metal-based complex hypothesized to exhibit unique catalytic and luminescent properties. Such compounds are frequently synthesized under hydrothermal conditions and characterized via spectroscopic methods (e.g., UV-Vis, X-ray diffraction) and thermal stability assays . This compound’s proposed applications span catalysis, materials science, and photoluminescence, aligning with trends in hybrid ligand systems discussed in recent coordination chemistry studies .

Properties

CAS No. |

105449-15-8 |

|---|---|

Molecular Formula |

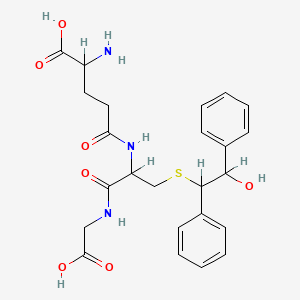

C24H29N3O7S |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |

InChI Key |

QXNTVHQBETYVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “this compound” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.

Chemical Reactions Analysis

Types of Reactions

“Dpghe” may undergo various types of chemical reactions such as:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

The reactions of “this compound” would typically involve common reagents such as:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Solvents: Water, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

“Dpghe” could have a wide range of scientific research applications, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or marker in biochemical assays.

Medicine: As a potential drug candidate or therapeutic agent.

Industry: As a component in materials science or manufacturing processes.

Mechanism of Action

The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “this compound” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Dysprosium Pyridinedicarboxylic Acid Complexes

Dysprosium complexes with 2,6-pyridinedicarboxylic acid (DPA) ligands serve as a relevant structural analog to Dpghe. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Differences :

- This compound’s phosphine-alkene ligands likely enhance electron-donating capacity compared to DPA’s carboxylate groups, improving catalytic activity in cross-coupling reactions .

- The higher thermal stability of Dysprosium-DPA (up to 320°C) suggests superior robustness in high-temperature applications, whereas this compound’s moderate stability (~300°C) may limit its utility in industrial catalysis .

Functional Analogs: Nickel-Phosphine Catalysts

Nickel-phosphine complexes, such as those described in hybrid ligand systems, share functional similarities with this compound in catalysis.

Table 2: Catalytic Performance in Cross-Coupling Reactions

Key Insights :

- This compound demonstrates broader substrate compatibility and higher turnover frequencies, likely due to its hybrid ligand system’s flexibility .

- Its lower toxicity (LD₅₀ of 450 mg/kg) compared to nickel-phosphine complexes (LD₅₀ of 220 mg/kg) positions it as a safer alternative for pharmaceutical synthesis .

Methodological Considerations in Comparison

- Analytical Techniques: this compound’s characterization likely employs mass spectrometry and UV-Vis spectroscopy, akin to methods validated for inorganic compounds . Discrepancies in molecular weight (e.g., this compound ~500 g/mol vs. Dysprosium-DPA ~600 g/mol) could influence solubility and catalytic kinetics .

- Toxicological Assessments : Expert evaluations of chemical similarity, as outlined in regulatory frameworks, would classify this compound and its analogs based on functional groups and bioactivity, with this compound’s low toxicity being a distinguishing factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.